11-Azidoundecan-1-amine hydrochloride
Description
11-Azidoundecan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN3. It is characterized by the presence of an azide group (-N3) and an amine group (-NH2) attached to an undecane chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
11-azidoundecan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13;/h1-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDLLLOOHNOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-azidoundecan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with undec-10-ene-1-amine.
Azidation: The amine group is converted to an azide group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Hydrochloride Formation: The resulting 11-azidoundecan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 11-Azidoundecan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can react with alkynes in the presence of copper catalysts to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Cycloaddition: Copper(I) bromide (CuBr), dimethylformamide (DMF), 50°C.
Major Products:
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
11-Azidoundecan-1-amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in surface modification and polymer chemistry.
Mechanism of Action
The mechanism of action of 11-azidoundecan-1-amine hydrochloride involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This property makes it valuable in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
11-Azido-3,6,9-trioxaundecan-1-amine: Similar structure but contains additional ether linkages.
3-Azido-1-propanamine: Shorter chain length and different reactivity.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Longer chain with multiple ether linkages.
Uniqueness: 11-Azidoundecan-1-amine hydrochloride is unique due to its specific chain length and the presence of both azide and amine groups, making it highly versatile for various chemical reactions and applications .
Biological Activity
11-Azidoundecan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound is characterized by its azido group, which is known for its reactivity in click chemistry, making it a valuable building block in the synthesis of various bioactive compounds. The molecular formula is CHClN, and it has a molecular weight of approximately 237.77 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antiparasitic and anticancer applications. Its azido functionality allows for the incorporation into larger drug conjugates that target specific cells or pathogens.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of 11-Azidoundecan-1-amine exhibit significant antiparasitic effects against various strains of Leishmania and Trypanosoma species. For instance, a study reported that compounds derived from 11-Azidoundecan-1-amine showed low micromolar activity against intracellular amastigotes of Leishmania infantum and Trypanosoma cruzi, with IC values indicating effective inhibition at concentrations as low as 4.23 ± 0.94 μM .
| Compound | Target Parasite | IC (μM) | Activity Description |
|---|---|---|---|
| 11-Azidoundecan-1-amine derivative | L. infantum | 4.23 ± 0.94 | Significant inhibition of amastigotes |
| 11-Azidoundecan-1-amine derivative | T. cruzi | Not specified | Effective against various developmental stages |
Anticancer Activity
In the realm of cancer research, conjugates formed using 11-Azidoundecan-1-amine have shown promising results in targeting folate receptor-positive cancer cells. One study reported that a conjugate incorporating this compound exhibited an IC value ranging from 2.1 to 3.5 nM against cancer cell lines while demonstrating over a 1000-fold decrease in cytotoxicity against normal human cells . This selectivity highlights its potential for developing targeted chemotherapy agents.
The mechanisms underlying the biological activity of this compound are closely tied to its ability to facilitate receptor-mediated endocytosis (RME). This process allows for the selective uptake of drug conjugates by cancer cells, leading to enhanced therapeutic efficacy while minimizing damage to healthy tissues .
Case Studies
- Antiparasitic Evaluation : A series of experiments were conducted to evaluate the antiparasitic activity of various derivatives of 11-Azidoundecan-1-amine against Leishmania and Trypanosoma. These studies revealed structure-activity relationships (SAR) that informed further modifications for improved efficacy .
- Cancer Cell Targeting : A study focused on a folate-targeted drug conjugate utilizing 11-Azidoundecan-1-amine demonstrated remarkable potency against folate receptor-overexpressing cancer cells, reinforcing the importance of targeted delivery systems in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
